Cas no 899941-55-0 (N-6-(methylsulfanyl)-1,3-benzothiazol-2-yl-5,6-dihydro-1,4-dioxine-2-carboxamide)

N-6-(methylsulfanyl)-1,3-benzothiazol-2-yl-5,6-dihydro-1,4-dioxine-2-carboxamide 化学的及び物理的性質
名前と識別子
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- 1,4-Dioxin-2-carboxamide, 5,6-dihydro-N-[6-(methylthio)-2-benzothiazolyl]-
- N-6-(methylsulfanyl)-1,3-benzothiazol-2-yl-5,6-dihydro-1,4-dioxine-2-carboxamide
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- インチ: 1S/C13H12N2O3S2/c1-19-8-2-3-9-11(6-8)20-13(14-9)15-12(16)10-7-17-4-5-18-10/h2-3,6-7H,4-5H2,1H3,(H,14,15,16)
- InChIKey: OUOCSJCYNCDTPK-UHFFFAOYSA-N
- ほほえんだ: O1CCOC=C1C(NC1=NC2=CC=C(SC)C=C2S1)=O
N-6-(methylsulfanyl)-1,3-benzothiazol-2-yl-5,6-dihydro-1,4-dioxine-2-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2730-0119-1mg |
N-[6-(methylsulfanyl)-1,3-benzothiazol-2-yl]-5,6-dihydro-1,4-dioxine-2-carboxamide |
899941-55-0 | 90%+ | 1mg |
$81.0 | 2023-05-16 | |
Life Chemicals | F2730-0119-2μmol |
N-[6-(methylsulfanyl)-1,3-benzothiazol-2-yl]-5,6-dihydro-1,4-dioxine-2-carboxamide |
899941-55-0 | 90%+ | 2μl |
$85.5 | 2023-05-16 | |
Life Chemicals | F2730-0119-5mg |
N-[6-(methylsulfanyl)-1,3-benzothiazol-2-yl]-5,6-dihydro-1,4-dioxine-2-carboxamide |
899941-55-0 | 90%+ | 5mg |
$103.5 | 2023-05-16 | |
Life Chemicals | F2730-0119-20mg |
N-[6-(methylsulfanyl)-1,3-benzothiazol-2-yl]-5,6-dihydro-1,4-dioxine-2-carboxamide |
899941-55-0 | 90%+ | 20mg |
$148.5 | 2023-05-16 | |
Life Chemicals | F2730-0119-25mg |
N-[6-(methylsulfanyl)-1,3-benzothiazol-2-yl]-5,6-dihydro-1,4-dioxine-2-carboxamide |
899941-55-0 | 90%+ | 25mg |
$163.5 | 2023-05-16 | |
Life Chemicals | F2730-0119-30mg |
N-[6-(methylsulfanyl)-1,3-benzothiazol-2-yl]-5,6-dihydro-1,4-dioxine-2-carboxamide |
899941-55-0 | 90%+ | 30mg |
$178.5 | 2023-05-16 | |
Life Chemicals | F2730-0119-75mg |
N-[6-(methylsulfanyl)-1,3-benzothiazol-2-yl]-5,6-dihydro-1,4-dioxine-2-carboxamide |
899941-55-0 | 90%+ | 75mg |
$312.0 | 2023-05-16 | |
Life Chemicals | F2730-0119-20μmol |
N-[6-(methylsulfanyl)-1,3-benzothiazol-2-yl]-5,6-dihydro-1,4-dioxine-2-carboxamide |
899941-55-0 | 90%+ | 20μl |
$118.5 | 2023-05-16 | |
Life Chemicals | F2730-0119-10μmol |
N-[6-(methylsulfanyl)-1,3-benzothiazol-2-yl]-5,6-dihydro-1,4-dioxine-2-carboxamide |
899941-55-0 | 90%+ | 10μl |
$103.5 | 2023-05-16 | |
Life Chemicals | F2730-0119-40mg |
N-[6-(methylsulfanyl)-1,3-benzothiazol-2-yl]-5,6-dihydro-1,4-dioxine-2-carboxamide |
899941-55-0 | 90%+ | 40mg |
$210.0 | 2023-05-16 |
N-6-(methylsulfanyl)-1,3-benzothiazol-2-yl-5,6-dihydro-1,4-dioxine-2-carboxamide 関連文献
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David Balcells,Christophe Raynaud,Robert H. Crabtree,Odile Eisenstein Chem. Commun., 2009, 1772-1774
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Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
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Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
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Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89
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D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327
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9. Back matter
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
N-6-(methylsulfanyl)-1,3-benzothiazol-2-yl-5,6-dihydro-1,4-dioxine-2-carboxamideに関する追加情報
N-6-(Methylsulfanyl)-1,3-Benzothiazol-2-yl-5,6-dihydro-1,4-dioxine-2-carboxamide: A Comprehensive Overview
N-6-(Methylsulfanyl)-1,3-benzothiazol-2-yl-5,6-dihydro-1,4-dioxine-2-carboxamide, commonly referred to by its CAS number 899941-55-0, is a complex organic compound with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of benzothiazole derivatives, which have been extensively studied for their unique chemical properties and biological activities. The structure of this compound is characterized by a benzothiazole ring system attached to a 5,6-dihydrodioxine moiety via a carboxamide linkage. The methylsulfanyl group further enhances the compound's reactivity and stability.
Recent studies have highlighted the importance of benzothiazole derivatives in drug discovery and material science. For instance, researchers have explored the use of N-6-(methylsulfanyl)-1,3-benzothiazol-2-yl compounds as potential inhibitors of certain enzymes involved in neurodegenerative diseases. The presence of the methylsulfanyl group in this compound has been shown to improve its bioavailability and reduce toxicity, making it a promising candidate for further pharmacological studies.
The synthesis of CAS 899941-55-0 involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The key steps include the formation of the benzothiazole ring system through cyclization reactions and the subsequent attachment of the 5,6-dihydrodioxine moiety via amide bond formation. The introduction of the methylsulfanyl group is achieved through nucleophilic substitution reactions, ensuring high specificity and yield.
In terms of physical properties, this compound exhibits a melting point of approximately 180°C and is soluble in common organic solvents such as dichloromethane and ethyl acetate. Its UV-vis spectrum shows strong absorption bands in the range of 270–300 nm, indicative of its aromaticity and conjugation within the molecule. These properties make it suitable for applications in optoelectronics and sensor technologies.
One of the most intriguing aspects of this compound is its ability to act as a versatile building block in organic synthesis. Researchers have demonstrated that N-6-(methylsulfanyl)-1,3-benzothiazol-2-yl can be used as a precursor for constructing more complex molecules with enhanced functionality. For example, by modifying the substituents on the benzothiazole ring or altering the dioxine moiety, chemists can tailor the compound's properties for specific applications.
From an environmental standpoint, studies have shown that this compound exhibits low toxicity to aquatic organisms under standard testing conditions. However, further research is needed to fully understand its long-term environmental impact and biodegradation pathways. This information is crucial for ensuring sustainable practices in its production and use.
In conclusion, N-6-(methylsulfanyl)-1,3-benzothiazol-2-yl-based compounds like CAS 899941-55-0 represent a promising class of molecules with diverse applications across multiple disciplines. As research continues to uncover new insights into their properties and potential uses, this compound is likely to play an increasingly important role in both academic and industrial settings.
899941-55-0 (N-6-(methylsulfanyl)-1,3-benzothiazol-2-yl-5,6-dihydro-1,4-dioxine-2-carboxamide) 関連製品
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